(R)-Butyryl Carnitine-d5 Chloride
Description
The Context of Acylcarnitine Research in Metabolic Studies
Acylcarnitines are a class of compounds crucial for fatty acid metabolism. nih.govdigitellinc.com They are formed when carnitine binds to acyl-CoAs, facilitating their transport across the mitochondrial membrane for beta-oxidation, the process by which fatty acids are broken down to produce energy. nih.govyoutube.com The profile of acylcarnitines in biological fluids like blood and urine can serve as important biomarkers for various metabolic diseases. nih.govnih.gov
Disruptions in fatty acid and amino acid metabolism can lead to the accumulation of specific acylcarnitines, providing a diagnostic fingerprint for certain inherited metabolic disorders. duke.edu For instance, the buildup of propionylcarnitine (B99956) can indicate conditions like propionic or methylmalonic acidemia. duke.edu Consequently, the analysis of acylcarnitine profiles has become a vital tool in newborn screening and the diagnosis of these conditions. youtube.comduke.edu Furthermore, recent research suggests that acylcarnitine metabolism is also dysregulated in a variety of other diseases, highlighting their broader importance in human health. digitellinc.com
Specific Role of (R)-Butyryl Carnitine-d5 Chloride as a Research Probe and Standard
This compound is a deuterated form of (R)-Butyryl Carnitine Chloride. pharmaffiliates.commedchemexpress.com This specific labeling with five deuterium (B1214612) atoms on the butyryl group makes it an ideal internal standard for quantitative analysis using mass spectrometry. duke.edunih.gov In a technique known as stable isotope dilution, a known amount of the labeled standard, this compound, is added to a biological sample. nih.gov The ratio of the naturally occurring (unlabeled) butyryl carnitine to the labeled standard is then measured by the mass spectrometer. nih.govduke.edu This allows for highly accurate and precise quantification of the endogenous butyryl carnitine levels, correcting for any sample loss or variations during the analytical process. nih.gov
The use of deuterated standards like this compound is essential for the reliable diagnosis and monitoring of metabolic disorders where butyryl carnitine levels are altered. duke.edu It enables researchers to confidently track changes in metabolite concentrations, providing valuable insights into disease progression and the efficacy of treatments. nih.govresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Chloride |
| Synonyms | (Butyryl-d5)-L-carnitine Chloride, L-Carnitine Butyryl-d5 Ester Chloride |
| Molecular Formula | C₁₁H₁₇D₅ClNO₄ |
| Molecular Weight | 272.78 g/mol |
| CAS Number | Not Available |
| Storage | 2-8°C Refrigerator |
| Appearance | Crystalline solid |
Data sourced from multiple chemical suppliers. pharmaffiliates.comcaymanchem.comclearsynth.comscbio.cn
Properties
Molecular Formula |
C11H22ClNO4 |
|---|---|
Molecular Weight |
272.78 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3,3,4,4,4-pentadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2; |
InChI Key |
SRYJSBLNSDMCEA-ROCQGEIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Chemical Synthesis and Specialized Preparation for Research Applications
Methodologies for Isotopic Labeling and Enantioselective Synthesis of (R)-Butyryl Carnitine-d5 Chloride
The synthesis of this compound involves two critical components: the creation of the correct stereoisomer (the 'R' enantiomer) and the incorporation of five deuterium (B1214612) atoms (d5).
Once the enantiomerically pure (R)-carnitine core is obtained, the next step is acylation with a deuterated butyryl group. The "d5" designation indicates that the five hydrogen atoms on the ethyl moiety of the butyryl group have been replaced with deuterium. This is typically achieved by using a deuterated acylating agent, such as butyryl-d5 chloride or butyric-d5 acid, in a reaction with the hydroxyl group of the (R)-carnitine. A general laboratory synthesis for non-labeled butyryl-L-carnitine involves warming L-carnitine chloride with a mixture of butyric acid and butyryl chloride. nih.gov For the labeled compound, the analogous deuterated reagents would be substituted in this step. The stable isotopes of hydrogen (deuterium) are incorporated into the molecule to serve as tracers for quantification in drug development and metabolic studies. medchemexpress.comacs.org
The combination of these two processes—enantioselective synthesis of the carnitine backbone followed by acylation with a deuterated butyryl group—yields the target molecule, this compound. medchemexpress.comclearsynth.com
Purification and Characterization of this compound for High-Purity Research Standards
For this compound to be effective as a research standard, it must be of exceptionally high chemical and isotopic purity. After the initial synthesis, the crude product undergoes rigorous purification and characterization.
Purification is commonly achieved through recrystallization. nih.gov This process involves dissolving the compound in a suitable solvent system and allowing crystals to form, which excludes impurities and results in a more highly purified product. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), may also be employed to isolate the desired compound from any unreacted starting materials or side products.
Characterization is a critical step to verify the identity, purity, and isotopic enrichment of the final product. A suite of analytical techniques is used, with the data often summarized in a Certificate of Analysis. medchemexpress.com
Table 1: Analytical Techniques for Characterization
| Analytical Technique | Purpose | Details |
| Mass Spectrometry (MS) | Confirmation of Molecular Weight and Isotopic Incorporation | Verifies the correct mass corresponding to the chemical formula C₁₁H₁₇D₅ClNO₄ and confirms the mass shift due to the five deuterium atoms. clearsynth.com Tandem MS (MS/MS) is used to confirm the structure by analyzing fragmentation patterns. nih.gov |
| NMR Spectroscopy | Structural Verification and Deuteration Site Confirmation | ¹H NMR is used to confirm the overall structure, with the absence of signals in the butyryl chain region verifying successful deuteration. ¹³C NMR confirms the carbon backbone of the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Determination of Chemical and Enantiomeric Purity | HPLC is used to quantify the chemical purity by separating the main compound from any impurities. Chiral HPLC columns can be used to confirm the enantiomeric excess (e.e.), ensuring the product is predominantly the (R)-enantiomer. researchgate.net |
Derivatization Strategies for Enhanced Analytical Performance in Research Techniques
In many research applications, particularly those involving complex biological samples like urine or plasma, the direct analysis of acylcarnitines can be challenging. nih.gov Derivatization is a chemical modification strategy used to improve a compound's analytical properties, such as its ionization efficiency or chromatographic behavior, for techniques like mass spectrometry.
One advanced derivatization strategy involves labeling the carboxyl group of the acylcarnitine. nih.gov In a published method, a pair of reagents, with and without deuterium labels, were synthesized to react with the carboxyl group. These reagents contain a permanent positive charge. nih.gov When this compound is derivatized in this manner, the resulting molecule has two positive charges—the original quaternary amine of the carnitine and the new one from the derivatizing agent. This has a significant advantage in mass spectrometry, as these doubly-charged ions appear at a different mass-to-charge ratio (m/z) than most singly-charged background molecules in a biological sample, making them easier to detect and distinguish. nih.gov
A more traditional derivatization method is esterification. Acylcarnitines are often converted to their butyl-ester or other ester forms. This process neutralizes the negative charge of the carboxyl group, which can improve the compound's behavior in certain types of chromatography and enhance its detection by mass spectrometry. ckisotopes.com
Table 2: Derivatization Strategies for this compound
| Strategy | Mechanism | Analytical Advantage |
| Carboxyl Group Tagging with a Charged Reagent | The carboxyl group is reacted with a specialized chemical tag that introduces a permanent positive charge. nih.gov | Creates doubly-charged ions, which enhances specificity and signal-to-noise ratio in mass spectrometry analysis by shifting the signal away from singly-charged interferences. nih.gov |
| Esterification (e.g., Butylation) | The carboxyl group is converted to a butyl ester, typically by reacting with butanol in the presence of an acid catalyst. ckisotopes.com | Improves chromatographic properties for both gas and liquid chromatography and can enhance ionization for mass spectrometric detection. |
Advanced Analytical Methodologies Employing R Butyryl Carnitine D5 Chloride
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and selectivity. sigmaaldrich.comnih.gov When coupled with chromatographic separation techniques, MS allows for the resolution and quantification of a wide array of acylcarnitines, even in complex biological matrices. The use of stable isotope-labeled internal standards, such as (R)-Butyryl Carnitine-d5 Chloride, is fundamental to these quantitative methods. isotope.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for Acylcarnitine Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for acylcarnitine profiling, particularly in newborn screening for inborn errors of metabolism. sigmaaldrich.comnih.gov This method offers robust, high-throughput analysis with the necessary specificity to differentiate between various acylcarnitine species. nih.gov
A key advantage of LC-MS/MS is its ability to separate isobaric and isomeric compounds, which is critical for differential diagnosis. restek.com For instance, the chromatographic separation of butyrylcarnitine (B1668139) (C4) from its isomer isobutyrylcarnitine (B1203888) is essential for distinguishing between short-chain acyl-CoA dehydrogenase (SCAD) deficiency and isobutyryl-CoA dehydrogenase deficiency. restek.comnih.gov The use of a stable isotope-labeled internal standard like this compound is integral to the accuracy of these measurements. In many published methods, deuterated acylcarnitines, such as d3-butyryl-carnitine, are included in the internal standard mixture to ensure precise quantification across a range of concentrations. nih.govnih.gov
The analytical workflow typically involves the extraction of acylcarnitines from biological samples, such as dried blood spots (DBS), plasma, or urine, followed by derivatization (e.g., butylation) to enhance ionization efficiency in the mass spectrometer. nih.govnih.gov The samples are then subjected to LC separation, often using a reversed-phase column, before detection by MS/MS. restek.com Quantification is achieved by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard. familiasga.com
Table 1: Representative LC-MS/MS Methods for Acylcarnitine Profiling
| Method | Sample Type | Key Features | Internal Standards | Reference |
| UPLC-MS/MS | Urine | Resolves C4 and C5-DC isomers after butanolic HCl derivatization. | Not specified | nih.gov |
| LC-MS/MS | Plasma, Tissues | Quantifies 56 acylcarnitine species, including isomers. | Mixture including d3-butyryl-carnitine. | nih.gov |
| UPLC-MS/MS | Plasma, Urine, Tissues | High-throughput (10-min run) for over 500 acylcarnitines. | Deuterated standards. | nih.gov |
| LC-MS/MS | Dried Blood Spots | Analysis of underivatized acylcarnitines. | Deuterated standards. | restek.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Research
While less common than LC-MS/MS for acylcarnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed in metabolic research. The inherent polarity and low volatility of acylcarnitines necessitate a derivatization step to make them amenable to GC analysis. This chemical modification increases their volatility and thermal stability, allowing them to pass through the GC column.
The derivatization process itself can be a source of variability, making the use of a stable isotope-labeled internal standard like this compound crucial. The internal standard is added prior to sample preparation and undergoes the same derivatization and analytical steps as the target analyte. By doing so, it compensates for any inconsistencies or inefficiencies in the derivatization reaction and subsequent analysis, ensuring the integrity of the quantitative results. Although specific applications detailing the use of this compound in GC-MS are not prevalent in the literature, the principles of its use as an internal standard in such methods are well-established for other analytes.
High-Resolution Mass Spectrometry (HRMS) and Hybrid Methodologies for Complex Matrices
High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements. This capability significantly enhances the confidence in compound identification, especially in complex biological matrices where interferences are common. When used for acylcarnitine profiling, HRMS can help to distinguish between compounds with very similar masses.
Even with the high selectivity of HRMS, the use of stable isotope-labeled internal standards like this compound remains essential for accurate quantification. nih.gov While HRMS can resolve many interferences, it does not correct for variations in sample extraction, matrix effects, or ionization suppression. crimsonpublishers.com The internal standard, which co-elutes with the analyte and is measured in the same analytical run, effectively normalizes these variations. nih.gov Hybrid methodologies, which may combine different mass analysis techniques, also rely on these principles for robust quantification. nih.gov
Emerging Mass Spectrometry Technologies (e.g., Paper Spray Mass Spectrometry) for Streamlined Analysis
Emerging ambient ionization techniques are being developed to simplify and accelerate clinical analyses. Paper spray tandem mass spectrometry (PS-MS/MS) is one such promising technology for the rapid assay of acylcarnitines directly from urine without the need for derivatization or chromatographic separation. nih.gov
In this method, a small volume of the sample, mixed with an internal standard solution, is applied to a triangular piece of paper. A high voltage is applied to the paper, creating a spray of ions that are directly analyzed by the mass spectrometer. A study on the quantification of urinary acylcarnitines using PS-MS/MS demonstrated excellent linearity, accuracy, and precision. nih.gov The use of deuterated internal standards, such as [(2)H3]propionylcarnitine, [(2)H3]octanoylcarnitine, and [(2)H3]palmitoylcarnitine, was critical for achieving accurate quantification. nih.gov This highlights the adaptability and necessity of stable isotope-labeled standards like this compound in novel, streamlined analytical workflows.
Table 2: Performance of Paper Spray Tandem Mass Spectrometry for Acylcarnitine Quantification
| Parameter | Finding | Reference |
| Linearity | Correlation coefficients >0.99 for C0-C12 and C16 acylcarnitines. | nih.gov |
| Accuracy | Overall mean accuracy of 98.9%. | nih.gov |
| Precision (RSD, %) | Overall mean relative standard deviation of 1%. | nih.gov |
| Sample Preparation | Simple, rapid, and direct (no derivatization required). | nih.gov |
Role as an Internal Standard in Isotope Dilution Mass Spectrometry
The primary and most critical application of this compound is its use as an internal standard in isotope dilution mass spectrometry (IDMS). IDMS is considered a reference method for quantitative analysis due to its high precision and accuracy. nih.gov
Principles of Isotope Dilution for Absolute Quantification of Acylcarnitines
Isotope dilution mass spectrometry is a technique used for the absolute quantification of analytes in a sample. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte—the internal standard—to the sample. nih.govresearchgate.net In this case, a known quantity of this compound is added to a biological sample containing an unknown quantity of endogenous butyryl carnitine.
The stable isotope-labeled standard is chemically identical to the analyte and therefore exhibits the same behavior during all stages of sample preparation and analysis, including extraction, derivatization (if any), and ionization. crimsonpublishers.comscispace.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
Within the mass spectrometer, the endogenous analyte and the isotope-labeled internal standard are distinguished by their difference in mass. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte in the original sample. By using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the absolute concentration of the analyte in the unknown sample can be determined with high accuracy. nih.govresearchgate.net This approach effectively corrects for matrix effects and variations in instrument response, making it the most reliable method for quantitative bioanalysis. nih.govnih.gov
Mitigation of Matrix Effects and Ion Suppression in Biological Sample Analysis
Biological samples such as plasma, urine, and dried blood spots (DBS) are complex matrices containing a multitude of endogenous and exogenous compounds. thermofisher.comnih.govmdpi.com During analysis by electrospray ionization mass spectrometry (ESI-MS), these co-eluting substances can interfere with the ionization of the target analyte, a phenomenon known as matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for these matrix effects. chromsystems.com Because the SIL-IS co-elutes with the analyte of interest and has nearly identical physicochemical properties, it experiences similar ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise measurements. nih.govchromsystems.com For instance, in the analysis of acylcarnitines in dried blood spots, the internal standard is added directly to the DBS disk and processed alongside the sample, minimizing the impact of matrix variations. chromsystems.com
Research has demonstrated that methods employing SIL-IS, including deuterated forms of butyryl carnitine, exhibit excellent precision and accuracy in the analysis of acylcarnitines in various biological samples. nih.govnih.gov The application of this compound as an internal standard is crucial for achieving reliable quantification in complex biological matrices, thereby enhancing the diagnostic potential of acylcarnitine profiling. medchemexpress.comnih.gov
Development and Application of Calibration Curves in Research Assays
The generation of robust calibration curves is fundamental to the accurate quantification of analytes in research assays. researchgate.net In the context of acylcarnitine analysis, this compound plays a pivotal role in the construction of these curves. A series of calibrators containing known concentrations of the non-labeled analyte (e.g., butyryl carnitine) are prepared, and a fixed concentration of the deuterated internal standard, this compound, is added to each calibrator, as well as to the unknown samples and quality control samples. researchgate.net
The samples are then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the peak area ratios of the analyte to the internal standard are plotted against the corresponding analyte concentrations. researchgate.net This relationship is then used to determine the concentration of the analyte in the unknown samples. The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation, injection volume, and instrument response. researchgate.net
In a validated clinical research method for quantifying acylcarnitines in urine, calibration curves for butyryl-L-carnitine were established over a concentration range of 3–40 ng/mL. Similarly, research methods for analyzing acylcarnitines in dried blood spots and other biological matrices rely on the use of isotope-labeled internal standards to construct accurate calibration curves. thermofisher.comresearchgate.net The linearity of these curves, often indicated by a correlation coefficient (r²) close to 1.0, is a critical parameter in method validation.
Rigorous Methodological Validation in Academic Research Settings
For any analytical method to be considered reliable and fit for purpose in academic research, it must undergo rigorous validation. This process involves the systematic evaluation of several key performance characteristics to ensure the data generated is accurate, precise, and reproducible. The use of this compound as an internal standard is integral to many validated methods for acylcarnitine analysis.
Evaluation of Linearity, Precision, Accuracy, and Limit of Detection/Quantification
Method validation for the quantification of acylcarnitines, including butyryl carnitine, using this compound as an internal standard, consistently demonstrates excellent performance across several key parameters.
Linearity: Assays typically show a linear response over a defined concentration range. For instance, a method for urinary acylcarnitines demonstrated linearity for butyryl-L-carnitine from 3 to 40 ng/mL, with correlation coefficients (r²) ranging from 0.988 to 0.999 for all analytes.
Precision: This is assessed by determining the relative standard deviation (%RSD) or coefficient of variation (%CV) of replicate measurements. Within-run and between-run precision are evaluated at multiple concentration levels. For example, a method for acylcarnitines in dried blood spots showed within-run precision with %CVs generally below 15% and inter-assay precision with similar performance. thermofisher.comnih.gov
Accuracy: Accuracy is determined by comparing the measured concentration to a known true concentration, often through the analysis of quality control samples or standard reference materials. Methods utilizing isotope dilution mass spectrometry typically achieve high accuracy, with mean bias values often within ±15%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For butyryl-L-carnitine in urine, the lower limit of quantification (LLOQ) has been established at 3 ng/mL.
A summary of validation parameters from a representative study is presented in the table below.
| Parameter | Butyryl-L-carnitine | Reference |
|---|---|---|
| Linearity Range | 3–40 ng/mL | |
| Correlation Coefficient (r²) | >0.99 | |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | |
| Accuracy (Bias) | Within ±15% | |
| Precision (%CV) | <15% | thermofisher.comnih.gov |
Assessment of Stability in Various Biological Sample Matrices (e.g., Dried Blood Spots, Plasma)
The stability of analytes in biological samples under various storage conditions is a critical aspect of method validation, ensuring that the measured concentrations reflect the true values at the time of sample collection. The stability of acylcarnitines, including butyryl carnitine, has been investigated in matrices such as dried blood spots (DBS) and plasma.
Studies on the long-term stability of acylcarnitines in DBS stored at room temperature have shown that the concentrations of many acylcarnitines, particularly short-chain species, can decrease over time, while free carnitine levels may increase due to hydrolysis. researchgate.netrug.nl However, some research indicates that saturated acylcarnitines are relatively stable for over a month at 37°C in a low-humidity environment. nih.gov A study on the stability of metabolites in DBS over 15 years found that propionylcarnitine (B99956) (C3) and acetylcarnitine (C2) showed significant decreases, especially within the first five years of storage. researchgate.net
In plasma, the stability of proteins has been shown to be maintained for up to 35 days at -20°C and +4°C. mdpi.com The use of this compound as an internal standard can help to mitigate some of the variability associated with sample degradation, as it is expected to degrade at a similar rate to the endogenous analyte. However, it is crucial to establish and adhere to appropriate sample storage and handling protocols to ensure the integrity of the results.
The following table summarizes the stability of butyryl carnitine (C4) under different storage conditions based on available research.
| Matrix | Storage Condition | Stability Finding | Reference |
|---|---|---|---|
| Dried Blood Spots | Long-term at room temperature | Concentrations can decrease over time. | rug.nl |
| Dried Blood Spots | 37°C, low humidity | Relatively stable for over a month. | nih.gov |
| Dried Blood Spots | -20°C and +4°C | Generally stable for extended periods. | mdpi.com |
| Plasma | -20°C and +4°C | Stable for at least 35 days. | mdpi.com |
Inter-Laboratory Comparability and Quality Control Standards for Research Reproducibility
Ensuring the reproducibility of research findings across different laboratories is essential for advancing scientific knowledge. The use of standardized methods, well-characterized reference materials, and participation in external quality assessment schemes are key to achieving inter-laboratory comparability.
In the field of metabolic disorder research, organizations provide quality control materials to help laboratories ensure the accuracy and reliability of their acylcarnitine measurements. thermofisher.com These materials, with target values assigned by reference methods, allow individual laboratories to assess the performance of their assays.
The establishment of reference measurement procedures and certified reference materials for acylcarnitines, including butyryl carnitine, would further enhance the accuracy and comparability of results between laboratories, ultimately leading to more robust and reproducible research outcomes in the study of metabolic diseases.
Applications in Metabolic Pathway Elucidation and Flux Analysis
Stable Isotope Tracer Studies for Metabolic Flux Assessment
Stable isotope tracers are indispensable for assessing the rates (fluxes) of metabolic pathways in a dynamic, living system. By introducing (R)-Butyryl Carnitine-d5 Chloride, researchers can monitor the movement and transformation of the labeled butyryl group, providing a quantitative picture of metabolic activity.
When introduced into a biological system, the labeled compound mixes with the endogenous pool of butyryl carnitine. The rate at which the concentration of the d5-labeled variant declines over time is a direct measure of its metabolic turnover. This reveals how quickly butyryl carnitine is being used and replenished. Degradation pathways, such as the enzymatic cleavage of the ester bond to release carnitine and butyrate (B1204436), can be traced by monitoring the appearance of the d5-labeled butyrate or its downstream metabolites. This approach allows for a quantitative understanding of how the butyryl carnitine pool is maintained under various physiological or pathological conditions.
Table 1: Illustrative Example of Butyryl Carnitine Turnover Measurement Using this compound Tracer
This table demonstrates how data from a tracer experiment could be used to determine the metabolic turnover of butyryl carnitine in a cell culture model.
| Time Point (Minutes) | Concentration of this compound (μM) | Percent Remaining | Calculated Half-Life (t½) |
| 0 | 10.0 | 100% | - |
| 30 | 7.1 | 71% | - |
| 60 | 5.0 | 50% | 60 min |
| 120 | 2.5 | 25% | 60 min |
| 240 | 0.6 | 6% | 60 min |
A primary function of carnitine is to transport acyl groups from the cytoplasm into the mitochondrial matrix for beta-oxidation. nih.govnih.gov this compound is an ideal tracer for mapping this critical transport process. After being introduced into a system, the d5-labeled molecule is recognized by carnitine transporters, such as carnitine-acylcarnitine translocase on the inner mitochondrial membrane.
By isolating cellular compartments (cytosol and mitochondria) at different time points and measuring the concentration of the d5-labeled tracer in each, researchers can map the direction and rate of transport. Once inside the mitochondria, the labeled butyryl group is transferred back to Coenzyme A to form d5-butyryl-CoA, entering intermediary metabolism. Tracking the d5 label as it appears in subsequent metabolites, such as acetyl-CoA or intermediates of the citric acid cycle, allows for the detailed mapping of the metabolic fate of the short-chain acyl group.
Quantifying the flux through metabolic pathways is crucial for understanding cellular energy status. This compound enables the precise measurement of flux through short-chain fatty acid oxidation (FAO). The butyryl group of the tracer enters the mitochondrial FAO spiral, where it undergoes sequential enzymatic reactions.
Using tandem mass spectrometry, the ratio of the d5-labeled substrate to its d-labeled products can be measured. nih.gov For example, the rate of conversion of d5-butyryl-CoA to d3-acetyl-CoA (as one molecule of FADH2 and one of NADH are produced, two deuterium (B1214612) atoms are removed) provides a direct measure of the flux through the terminal steps of short-chain FAO. This technique has been applied to understand how FAO rates change in response to stimuli like muscle contraction or in disease states characterized by mitochondrial dysfunction. hmdb.canih.gov
Table 2: Example of Fatty Acid Oxidation Flux Quantification
This table illustrates how measuring the isotopic enrichment of metabolites can quantify metabolic flux in isolated mitochondria supplied with this compound.
| Metabolite | Isotopic Form | Concentration (Relative Units) | Calculated Flux (nmol/min/mg protein) |
| Butyryl Carnitine | d5 (Tracer) | 100 | - |
| Butyryl-CoA | d5 | 45.2 | - |
| Acetyl-CoA | d3 | 38.5 | 15.4 |
| Acetyl-CoA | d0 (Endogenous) | 112.0 | - |
Metabolomics Profiling in Controlled Research Models
Metabolomics aims to capture a snapshot of all small-molecule metabolites in a biological sample. This compound is used as an internal standard in these analyses for accurate quantification and also as a tracer to study metabolic dynamics in controlled experimental systems. lumiprobe.com
In vitro cell culture models provide a controlled environment to dissect specific molecular mechanisms. By adding this compound to the culture medium, researchers can gain mechanistic insights into cellular metabolism. For example, its uptake can be measured in cells engineered to overexpress or lack specific transport proteins, such as the organic cation transporter OCTN2, which is known to transport carnitine. caymanchem.comnih.gov
Such experiments allow for the determination of key kinetic parameters (e.g., Km and Vmax) of transport, revealing the affinity and capacity of these systems for short-chain acylcarnitines. This approach has been used in human cell lines to understand how butyryl carnitine is handled by intestinal and epithelial cells, providing insights relevant to conditions like inflammatory bowel disease. nih.gov
In vivo animal models, particularly those with genetic modifications that mimic human metabolic diseases, are essential for understanding systemic metabolism. Administering this compound to these models allows for the study of metabolic perturbations in a whole-organism context.
For instance, in a mouse model of long-chain acyl-CoA dehydrogenase (LCAD) deficiency, a disorder of fatty acid oxidation, tracing the fate of labeled butyryl carnitine can reveal metabolic rerouting and bottlenecks. nih.gov Researchers can collect plasma, urine, and tissue samples to create a comprehensive metabolic profile. An accumulation of the d5-labeled tracer in the blood and a corresponding decrease in its labeled downstream products in the heart or liver would quantitatively demonstrate the impact of the enzyme deficiency on the fatty acid oxidation pathway. nih.gov This provides a clear picture of the metabolic phenotype resulting from the genetic defect.
Table 3: Illustrative Metabolomic Profile in a Hypothetical Animal Model of FAO Deficiency
This table shows a comparison of the relative abundance of the d5 tracer and its metabolites in wild-type (WT) versus knockout (KO) mice, demonstrating a metabolic block.
| Metabolite (Labeled) | Sample Type | WT Mouse (Relative Abundance) | FAO-Deficient KO Mouse (Relative Abundance) | Interpretation |
| (R)-Butyryl Carnitine-d5 | Plasma | 1.0 | 8.5 | Accumulation due to impaired oxidation |
| (R)-Butyryl Carnitine-d5 | Heart Tissue | 1.0 | 12.3 | Accumulation in key metabolic organ |
| Acetyl-CoA-d3 | Heart Tissue | 1.0 | 0.1 | Reduced production of downstream metabolite |
| Citrate-d2 | Heart Tissue | 1.0 | 0.2 | Reduced entry into the TCA cycle |
Contribution to Understanding Metabolic Signatures in Pre-Clinical Research Contexts
The use of stable isotope-labeled compounds, such as this compound, is instrumental in defining metabolic signatures in pre-clinical research. By introducing a "heavy" version of a natural metabolite, scientists can trace its journey through various biochemical pathways, providing insights that would be unattainable with unlabeled compounds. This is particularly valuable in studying conditions with known metabolic disruption, such as cancer and inherited metabolic disorders. nih.govnih.gov
In pre-clinical cancer research, metabolomic studies have identified significant alterations in the carnitine profile. For instance, in xenograft mouse models of breast cancer, researchers have observed a marked reprogramming of L-carnitine and short-chain acylcarnitines. researchgate.netnih.gov The use of a labeled tracer like this compound allows for the precise tracking of the uptake and subsequent metabolic fate of butyryl carnitine within tumor tissues versus healthy tissues. This helps to elucidate the specific pathways that are dysregulated and contributes to a detailed metabolic signature of the disease. researchgate.net
Table 1: Research Findings on Carnitine Metabolic Signatures in Pre-Clinical Models
| Research Area | Pre-Clinical Model | Key Findings | Reference |
| Oncology | Xenograft Mouse Model (Breast Cancer) | Significant reprogramming of L-carnitine and short-chain acylcarnitines observed in cancer tissues. Altered expression of key enzymes like CPT1A, CPT2, and CRAT, indicating changes in fatty acid β-oxidation. | researchgate.netnih.gov |
| Inherited Metabolic Disorders | Long-Chain Acyl-CoA Dehydrogenase (LCAD) Deficient Mouse | Accumulation of C14:1-acylcarnitine found in all investigated tissues. Presence of hydroxyacylcarnitines in heart, muscle, and brain of wild-type mice suggests rate-limiting steps in β-oxidation. | nih.gov |
| Muscle Physiology | Mouse Model (In-situ Muscle Contraction) | Muscle contraction increases the uptake of labeled carnitine (d3-carnitine) and its prompt conversion to labeled acetylcarnitine, indicating a role in buffering excess acetyl-CoA. | nih.gov |
| Toxicology | Rat Model (Nitidine Chloride-induced Nephrotoxicity) | High dosage of the toxin led to decreased L-carnitine and accumulation of acylcarnitines in the kidney, indicating impaired mitochondrial function and fatty acid oxidation. | nih.gov |
Spatial Metabolomics and Deuterium Metabolic Imaging (DMI) Applications
The unique properties of this compound make it an ideal probe for advanced imaging techniques that provide spatial context to metabolic data. These methods allow researchers to not only know what metabolic changes are occurring but also where they are happening within a tissue.
Spatial metabolomics, particularly through Mass Spectrometry Imaging (MSI), enables the visualization of the distribution of hundreds of molecules, including carnitines, directly in tissue sections. researchgate.net Studies have successfully used MSI to map the spatial alterations of 17 different carnitines in breast cancer tissues, revealing distinct metabolic zones within a heterogeneous tumor. researchgate.netnih.gov By using this compound as a tracer, researchers can overlay the distribution of the administered compound onto the broader metabolic map of the tissue, showing precisely where it accumulates and is metabolized. This can highlight areas of high metabolic activity or specific cell populations, such as cancer cells, that preferentially take up or process the compound. researchgate.netnih.gov
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that tracks the fate of deuterium-labeled substrates in vivo. nih.gov Given the very low natural abundance of deuterium, administering a compound like this compound results in a strong, specific signal with minimal background noise. nih.gov DMI can generate three-dimensional maps of metabolism, following the conversion of the labeled substrate into downstream metabolites. For example, DMI has been used to map the metabolism of deuterated glucose in the brains of glioma patients, visualizing the Warburg effect in real-time. nih.gov Similarly, this compound can be used as a DMI probe to investigate fatty acid metabolism in organs like the heart, liver, or in tumors, providing dynamic, spatial information on metabolic fluxes that is not achievable with other methods. nih.govisotope.com
Table 2: Overview of Imaging Applications for this compound
| Technique | Principle | Application with this compound | Insights Gained | Reference |
| Mass Spectrometry Imaging (MSI) | Matrix-assisted laser desorption/ionization (MALDI) or other ionization methods are used to generate mass spectra from specific locations across a thin tissue section, creating a molecular map. | Provides high-resolution maps of the spatial distribution of this compound and its unlabeled counterparts within a complex tissue sample (e.g., a tumor). | Reveals specific cell types or regions with high uptake or altered metabolism of butyryl carnitine. Correlates metabolic state with histopathology. | researchgate.netnih.govnih.govnih.gov |
| Deuterium Metabolic Imaging (DMI) | A non-invasive MRI technique that detects the signal from deuterium. Following administration of a deuterated substrate, 3D maps of the substrate and its metabolic products can be generated. | In vivo, non-invasive tracking of the uptake, transport, and conversion of this compound into other metabolites over time. | Provides dynamic, whole-organ or whole-body information on metabolic fluxes and pathway activity (e.g., fatty acid oxidation) in healthy vs. diseased states. | nih.govnih.govisotope.comfrontiersin.org |
Future Directions and Emerging Research Avenues
Integration of (R)-Butyryl Carnitine-d5 Chloride with Multi-Omics Research Strategies
The integration of stable isotope tracers like this compound into multi-omics workflows represents a powerful approach to unraveling the complexity of cellular metabolism. By combining metabolomics, proteomics, transcriptomics, and genomics, researchers can gain a more holistic understanding of how metabolic perturbations are linked to changes at other biological levels.
In a typical multi-omics study, this compound can be introduced into a biological system, such as cell cultures or animal models. Its deuterated butyryl group can then be traced as it is metabolized and incorporated into various downstream molecules. This allows for the precise measurement of metabolic flux through pathways involving short-chain fatty acids.
Table 1: Illustrative Multi-Omics Integration Strategy
| Omics Layer | Application with this compound | Potential Insights |
| Metabolomics | Tracing the incorporation of the d5-butyryl moiety into other acylcarnitines and metabolic intermediates. | Quantifying the activity of fatty acid oxidation pathways and identifying metabolic bottlenecks. |
| Proteomics | Correlating changes in protein expression (e.g., enzymes in the carnitine shuttle system) with the metabolic fate of the tracer. | Identifying key enzymatic players and regulatory proteins involved in butyrate (B1204436) metabolism. |
| Transcriptomics | Analyzing changes in gene expression in response to alterations in butyryl-carnitine metabolism. | Understanding the genetic regulation of metabolic pathways influenced by short-chain fatty acid availability. |
| Genomics | Investigating how genetic variations (e.g., in genes encoding for carnitine transporters or acyl-CoA dehydrogenases) affect the processing of the tracer. | Linking genetic predispositions to specific metabolic phenotypes and disease susceptibilities. |
By overlaying these datasets, researchers can construct comprehensive models of cellular function and dysfunction, providing novel insights into the mechanisms of metabolic diseases.
Exploration of Novel Analytical Platforms and Miniaturized Technologies for High-Throughput Research
The analysis of this compound and its metabolites is heavily reliant on mass spectrometry. The development of novel analytical platforms and miniaturized technologies is set to enhance the speed, sensitivity, and throughput of these analyses.
Microfluidic devices, often referred to as "lab-on-a-chip" systems, are at the forefront of this technological advancement. researchgate.net These platforms integrate sample preparation, separation, and detection into a single, miniaturized device, offering several advantages over conventional methods, including reduced sample and reagent consumption, and faster analysis times. researchgate.net
For instance, the coupling of microchip-based liquid chromatography (ChipLC) with mass spectrometry enables the rapid separation and sensitive detection of acylcarnitines from minute biological samples. researchgate.net Furthermore, the development of miniaturized atmospheric pressure chemical ionization (APCI) sources for mass spectrometry allows for the analysis of low-flow rate separations, which is ideal for capillary and microchip-based chromatography. researchgate.net
Table 2: Comparison of Conventional vs. Miniaturized Analytical Platforms for Acylcarnitine Analysis
| Feature | Conventional HPLC-MS/MS | Microfluidic Chip-Based LC-MS |
| Sample Volume | Microliters to Milliliters | Nanoliters to Microliters |
| Analysis Time | Minutes to Hours | Seconds to Minutes |
| Reagent Consumption | High | Low |
| System Footprint | Large | Small and Portable |
| Sensitivity | High | Potentially Higher due to Reduced Dilution |
| Throughput | Moderate | High |
These technological advancements are crucial for enabling large-scale metabolomic studies and for the development of point-of-care diagnostic devices that can rapidly assess metabolic status. svbbi.in
Expansion of Tracer Applications to Elucidate Complex Biochemical Networks and Disease Mechanisms in Experimental Models
Stable isotope tracers are invaluable for dissecting the intricate web of biochemical reactions that occur within a living organism. This compound, as a deuterated tracer, allows for the dynamic tracking of butyrate metabolism in vivo without the safety concerns associated with radioisotopes.
A key application lies in studying the role of short-chain fatty acids in energy metabolism, particularly in tissues with high energy demands like skeletal muscle. For example, research using deuterium-labeled carnitine (d3-carnitine) has demonstrated the rapid uptake and acetylation of carnitine in muscle cells during contraction. nih.govnih.gov This was visualized using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging, which allowed for the spatial localization of the tracer and its metabolites within the muscle tissue. nih.govnih.gov
This type of tracer study can be extended using this compound to investigate:
The kinetics of the carnitine shuttle system.
The contribution of short-chain fatty acids to the mitochondrial acetyl-CoA pool.
The interplay between fatty acid oxidation and other metabolic pathways, such as glucose and amino acid metabolism.
Table 3: Research Findings from a Tracer Study with Deuterated Carnitine in Mouse Skeletal Muscle
| Observation | Method | Implication |
| Increased d3-carnitine and d3-acetylcarnitine in contracted muscle. nih.gov | MALDI-MS Imaging | Muscle contraction accelerates carnitine uptake and its conversion to acetylcarnitine. nih.govnih.gov |
| Localization of endogenous carnitine in slow-twitch muscle fibers. nih.gov | Immunohistochemistry and MS Imaging | Higher mitochondrial content in these fibers likely corresponds to a greater need for carnitine. |
| Contraction-induced distribution of d3-carnitine was not strictly fiber-type specific. nih.gov | MALDI-MS Imaging | Suggests a global increase in carnitine uptake across the muscle during exercise. |
By applying these methodologies with this compound in animal models of diseases such as diabetes, heart disease, and inherited metabolic disorders, researchers can gain critical insights into the underlying pathological mechanisms and identify potential therapeutic targets.
Q & A
Q. How should researchers characterize the purity and isotopic integrity of (R)-Butyryl Carnitine-d5 Chloride in analytical studies?
- Methodological Answer : Purity and isotopic integrity are critical for reliable results. Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess chemical purity (>95% as per ). For isotopic purity, employ high-resolution mass spectrometry (HRMS) or LC-MS/MS to verify the deuterium incorporation ratio (D5 label) and rule out protium exchange. Nuclear magnetic resonance (NMR ) spectroscopy (e.g., , , and ) can confirm structural integrity and deuterium placement . Calibrate instruments using certified reference materials (CRMs) to minimize analytical drift.
Q. What are the best practices for using this compound as a stable isotope-labeled internal standard in tracer studies?
- Methodological Answer :
- Sample Preparation : Dissolve the compound in deuterium-depleted solvents (e.g., LC-MS-grade methanol/water) to avoid isotopic interference. Use concentrations matched to endogenous levels (e.g., 0.1–10 µM in plasma or tissue homogenates).
- Analytical Workflow : Pair with LC-MS/MS for quantification, leveraging the mass shift (Δm/z = +5) caused by deuterium to distinguish labeled analytes from unlabeled counterparts. Validate methods using matrix-matched calibration curves and spike-recovery experiments (70–130% recovery acceptable per FDA guidelines) .
- Data Normalization : Correct for ion suppression/enhancement by normalizing to co-eluting internal standards (e.g., -labeled analogs).
Advanced Research Questions
Q. How can researchers design experiments to track the metabolic fate of this compound in vivo while minimizing isotopic dilution or interference?
- Methodological Answer :
- Dosing Strategy : Administer via controlled intravenous infusion to achieve steady-state plasma concentrations. Monitor pharmacokinetics (e.g., , ) using serial blood sampling.
- Isotopic Dilution Mitigation : Use compartmental modeling (e.g., non-linear mixed-effects models) to account for endogenous carnitine pools. Include negative controls (unlabeled carnitine) to distinguish exogenous vs. endogenous contributions.
- Tissue-Specific Analysis : Post-sacrifice, homogenize tissues (e.g., liver, muscle) and extract metabolites via solid-phase extraction (SPE) before LC-MS/MS analysis. Quantify deuterium retention in downstream metabolites (e.g., acylcarnitines) to map pathways .
Q. How should researchers address discrepancies in metabolic flux data when using this compound compared to non-deuterated analogs?
- Methodological Answer :
- Isotope Effect Evaluation : Deuterium can alter reaction rates (kinetic isotope effect, KIE). Conduct parallel experiments with - and -labeled compounds to quantify KIE in key enzymes (e.g., carnitine palmitoyltransferase).
- Cross-Validation : Compare results with alternative tracers (e.g., -labeled butyryl carnitine) to isolate isotope-specific artifacts.
- Computational Modeling : Integrate data into metabolic flux analysis (MFA) software (e.g., INCA) to adjust for isotopic fractionation .
Data Analysis & Reproducibility
Q. What steps ensure reproducibility in studies involving this compound, particularly across laboratories?
- Methodological Answer :
- Protocol Standardization : Follow NIH guidelines for preclinical research, including detailed reporting of animal models, dosing regimens, and analytical conditions (e.g., column type, mobile phase gradients) .
- Inter-Lab Validation : Share aliquots of the same batch of this compound across labs. Use harmonized LC-MS/MS parameters (e.g., collision energy, dwell time) and reference materials (e.g., NIST-certified standards).
- Metadata Documentation : Publish raw data and instrument settings in supplementary materials per Beilstein Journal guidelines to enable replication .
Q. How can researchers resolve conflicting results in studies measuring this compound’s role in mitochondrial β-oxidation?
- Methodological Answer :
- Controlled Variables : Ensure uniformity in cell culture conditions (e.g., oxygen tension, substrate availability) that influence β-oxidation rates.
- Multi-Omics Integration : Combine fluxomics (e.g., -tracing) with proteomics (enzyme expression levels) and transcriptomics to identify regulatory bottlenecks.
- Blinded Reanalysis : Share blinded samples with independent labs for re-testing. Use consensus thresholds (e.g., ≥2-fold change, p < 0.05) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
